trans-2-Cyanocyclobutanecarboxamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
trans-2-Cyanocyclobutanecarboxamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
In contemporary medicinal chemistry, conformationally restricted scaffolds are paramount for optimizing target engagement and improving pharmacokinetic profiles. trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3) is a highly versatile, bifunctional cyclobutane derivative. By presenting both a hydrogen-bond donating/accepting carboxamide and a linear, electron-withdrawing nitrile group on a rigid four-membered ring, this molecule serves as an excellent bioisostere for flexible aliphatic chains and para-substituted benzenes. This technical whitepaper details the physicochemical properties, structural nuances, and field-proven synthetic methodologies for this critical building block.
Structural Significance & Nomenclature Nuances
The cyclobutane ring is not entirely planar; it adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogen atoms. In the trans-1,2-disubstituted configuration, the cyano and carboxamide groups occupy pseudo-equatorial positions, minimizing steric clash (1,3-diaxial interactions are absent, but vicinal repulsion is mitigated).
Expert Note on Nomenclature: While the traditional and widely accepted literature name is trans-2-cyanocyclobutanecarboxamide, strict IUPAC Cahn-Ingold-Prelog (CIP) priority rules for the (1R,2R) enantiomer sometimes generate the systematic name cis-(1R,2R)-2-cyanocyclobutane-1-carboxamide . Regardless of the systematic prefix, the functional groups reside on opposite faces of the mean ring plane.
Physicochemical Profiling
Understanding the physical properties of trans-2-Cyanocyclobutanecarboxamide is critical for downstream purification and formulation. The molecule exhibits a highly polar surface area due to its bifunctionality, resulting in a negative partition coefficient (XLogP3), indicating high aqueous solubility.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| CAS Registry Number | 16200-68-3 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Topological Polar Surface Area (TPSA) | 66.9 Ų | |
| Density | ~1.17 g/cm³ | |
| Boiling Point | 389.4 °C at 760 mmHg | |
| Flash Point | 189.3 °C | |
| XLogP3 (Lipophilicity) | -0.7 |
Synthetic Methodologies & Protocols
Synthesizing asymmetric cyclobutanes requires strict control over stereochemistry. There are two primary approaches to generating trans-2-Cyanocyclobutanecarboxamide:
Approach A: Selective Mono-Hydration of Dinitriles
Starting from trans-1,2-cyclobutanedicarbonitrile, one cyano group can be selectively hydrated to an amide. Traditional acid/base hydrolysis often fails here, leading to over-hydrolysis (yielding carboxylic acids) or poor selectivity . Modern, high-yield alternatives employ Osmium-N-Heterocyclic Carbene (Os-NHC) catalysts or continuous flow chemistry over amorphous Manganese Dioxide (MnO₂) to arrest the reaction precisely at the amide stage.
Approach B: Amidation of trans-2-Cyanocyclobutanecarboxylic Acid (Standard Protocol)
For researchers lacking specialized flow equipment or rare-earth catalysts, the direct amidation of trans-2-cyanocyclobutanecarboxylic acid is the most robust, self-validating route.
Causality & Reagent Selection
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Why EDC/HOBt instead of SOCl₂? Thionyl chloride (SOCl₂) forms highly reactive acid chlorides that can undergo ketene formation via deprotonation of the α -carbon. This destroys the trans stereocenter, leading to racemic or cis-epimerized mixtures. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupled with HOBt (Hydroxybenzotriazole) operates under mild conditions, forming a stable active ester that strictly preserves the trans configuration.
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Why NH₄Cl and DIPEA? Gaseous ammonia is difficult to quantify and handle safely. Ammonium chloride (NH₄Cl) acts as a stable, solid ammonia surrogate. DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base that neutralizes the HCl from EDC and deprotonates NH₄Cl in situ to release ammonia for the nucleophilic attack, without interfering with the active ester.
Step-by-Step Experimental Protocol
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Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve trans-2-cyanocyclobutanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
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Active Ester Formation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) sequentially. Stir the mixture at 0 °C for 30 minutes to ensure complete conversion to the HOBt-active ester.
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Nucleophilic Addition: Add finely ground NH₄Cl (2.0 equiv) in one portion. Immediately begin dropwise addition of DIPEA (3.0 equiv) via syringe over 10 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Reaction completion can be monitored via TLC (loss of the carboxylic acid spot).
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Self-Validating Workup:
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Quench the reaction with a 10-fold volume of distilled water and extract three times with Ethyl Acetate (EtOAc).
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Wash 1 (1M HCl): Protonates and removes excess DIPEA and the water-soluble urea byproduct of EDC.
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Wash 2 (Saturated NaHCO₃): Deprotonates and extracts any unreacted starting carboxylic acid and liberated HOBt into the aqueous layer.
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Wash 3 (Brine): Removes residual water from the organic phase.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from hot ethanol/water to yield pure trans-2-Cyanocyclobutanecarboxamide.
Mechanistic Workflow & Visualization
The following diagram illustrates the logical progression from symmetric starting materials to the final desymmetrized API scaffold.
Workflow for the synthesis and application of trans-2-Cyanocyclobutanecarboxamide.
Analytical Characterization Standards
To verify the success of the synthesis and the preservation of the trans stereochemistry, the following analytical benchmarks must be met:
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Nuclear Magnetic Resonance (¹H NMR): The diagnostic feature of the cyclobutane ring is the coupling constant ( J ) between the vicinal methine protons at C1 and C2. Because the trans protons have a dihedral angle closer to 120° (due to ring puckering), their coupling constant is typically ³ Jtrans ≈ 5–7 Hz . If epimerization occurred, the cis isomer would exhibit a nearly eclipsed dihedral angle (~0°), resulting in a significantly larger coupling constant (³ Jcis ≈ 8–11 Hz ). Primary amide protons will appear as two distinct broad singlets (due to restricted rotation around the C-N bond) between 5.5 and 6.5 ppm in CDCl₃.
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Infrared (IR) Spectroscopy:
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Nitrile (-C ≡ N): A sharp, distinct absorption band at ~2240 cm⁻¹ .
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Amide I (C=O stretch): A strong band at 1650–1690 cm⁻¹ .
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Amide N-H: Dual stretching bands (symmetric and asymmetric) in the 3200–3400 cm⁻¹ region.
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 27748, Cyclobutanecarboxamide, 2-cyano-, trans-" PubChem, [Link]
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LookChemicals. "16200-68-3 (1R,2R)-2-cyanocyclobutanecarboxamide" LookChemicals Database, [Link]
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Battilocchio, C., Hawkins, J. M., & Ley, S. V. "Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide." Organic Letters, 2014, 16(4), 1060-1063. [Link]
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Castarlenas, R., et al. "Selective Hydration of Nitriles to Amides Promoted by an Os–NHC Catalyst: Formation and X-ray Characterization of κ2-Amidate Intermediates." Organometallics, 2012, 31(19), 6861–6867. [Link]
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Moorthy, J. N., & Singhal, N. "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4." The Journal of Organic Chemistry, 2005, 70(5), 1926-1929. [Link]
